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molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Cat. No. B017137
M. Wt: 210.23 g/mol
InChI Key: LHHKQWQTBCTDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414108

Procedure details

A reaction mixture containing 14.4 g (0.1 mol) of Meldrum's acid, 16.6 g (0.1 mol) of veratraldehyde, 100 ml of ethyl acetate and 25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 was heated to its boiling point during 1 hour and then refluxed for 6 hours. After distilling off the ethyl acetate under reduced pressure, the distillation residue was cooled to room temperature, 100 ml of water were added and the pH value of the mixture was adjusted to 1 with concentrated hydrochloric acid, then the method described in Example 1 was followed.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=O)O1.C(=O)[C:12]1[CH:21]=[CH:20][C:17]([O:18][CH3:19])=[C:14]([O:15][CH3:16])[CH:13]=1.C(OCC)(=O)C.C(O)=O>C(N(CC)CC)C>[CH3:16][O:15][C:14]1[CH:13]=[C:12]([CH2:4][CH2:6][C:7]([OH:9])=[O:8])[CH:21]=[CH:20][C:17]=1[O:18][CH3:19]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
mixture
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated to its boiling point during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the ethyl acetate under reduced pressure
ADDITION
Type
ADDITION
Details
100 ml of water were added

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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